4-{[(Pyridin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
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Overview
Description
4-{[(Pyridin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Pyridin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide typically involves multiple steps. One common method includes the reaction of pyridine derivatives with appropriate amines and carboxylic acids under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-{[(Pyridin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
4-{[(Pyridin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in inhibiting FGFRs, which are involved in cell proliferation and differentiation.
Medicine: Potential therapeutic agent for treating cancers that involve abnormal FGFR signaling.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The compound exerts its effects primarily by inhibiting FGFRs. FGFRs are involved in various cellular processes, including cell growth, differentiation, and survival. By binding to these receptors, 4-{[(Pyridin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide blocks the signaling pathways that promote tumor growth and proliferation. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyridine derivatives: Compounds like pyridine N-oxides and pyridinethiones have similar chemical properties and reactivity.
Uniqueness
4-{[(Pyridin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide is unique due to its specific substitution pattern, which enhances its ability to inhibit FGFRs effectively. This specificity makes it a promising candidate for targeted cancer therapies .
Properties
CAS No. |
920960-13-0 |
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Molecular Formula |
C14H13N5O |
Molecular Weight |
267.29 g/mol |
IUPAC Name |
4-(pyridin-2-ylmethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C14H13N5O/c15-13(20)11-8-19-14-10(4-6-17-14)12(11)18-7-9-3-1-2-5-16-9/h1-6,8H,7H2,(H2,15,20)(H2,17,18,19) |
InChI Key |
ZVODBHHQYCHEDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=C3C=CNC3=NC=C2C(=O)N |
Origin of Product |
United States |
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